

Application Notes and Protocols for Affinity Purification of the MIM1 Complex

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Compound of Interest

Compound Name: MIM1

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Introduction

The Mitochondrial Import (MIM) complex is a critical component of the mitochondrial protein import machinery in *Saccharomyces cerevisiae*, playing a pivotal role in the biogenesis of the outer mitochondrial membrane. Composed primarily of the **Mim1** and Mim2 proteins, this complex facilitates the insertion of α -helical transmembrane proteins, including key subunits of the Translocase of the Outer Mitochondrial Membrane (TOM complex), such as Tom20.[1][2][3] The proper assembly and function of the TOM complex are essential for the import of the vast majority of mitochondrial proteins.[4][5][6] Consequently, the MIM complex represents a key player in maintaining mitochondrial homeostasis and function. Dysregulation of mitochondrial protein import has been implicated in a variety of human diseases, making the MIM complex and its associated pathways potential targets for therapeutic intervention.

These application notes provide detailed protocols for the affinity purification of the **MIM1** complex from *Saccharomyces cerevisiae*, enabling further characterization of its components, interactions, and function.

Data Presentation

Table 1: Summary of a Typical Tandem Affinity Purification (TAP) of the Mim1 Complex

This table represents expected yields from a TAP-tagging purification of the **MIM1** complex from a 2-liter yeast culture. The bait protein is **Mim1** with a C-terminal TAP tag.

Purification Step	Total Protein (mg)	Mim1-TAP (µg)	Purification Fold	Yield (%)
Crude Lysate	200	10	1	100
IgG Affinity Elution	2.5	8	128	80
TEV Cleavage	2.3	7.5	-	93.75
Calmodulin Affinity Elution	0.1	5	2000	66.7

Table 2: Major Interaction Partners of the MIM1 Complex Identified by Quantitative Mass Spectrometry

This table lists the core components and key interacting partners of the **MIM1** complex as identified by affinity purification followed by mass spectrometry. The relative abundance is normalized to the bait protein, **Mim1**.

Protein	Gene Name	Function	Relative Abundance (Normalized to Mim1)
Mim1	YOL026C	Core subunit of the MIM complex, facilitates protein insertion.	1.00
Mim2	YDR262W	Core subunit of the MIM complex.	0.85
Tom20	YNL125C	TOM complex receptor for precursor proteins.	0.65
Tom70	YOR059C	TOM complex receptor for precursor proteins.	0.30
Tom40	YJR048W	Channel-forming subunit of the TOM complex.	0.25
Sam50 (Tob55)	YDR326C	Core component of the SAM complex.	0.15

Experimental Protocols

Protocol 1: Isolation of Mitochondria from *Saccharomyces cerevisiae*

This protocol describes the isolation of crude mitochondrial fractions from yeast, a prerequisite for the specific purification of the **MIM1** complex.

Materials:

- Yeast culture (*Saccharomyces cerevisiae*)

- DTT Buffer (0.1 M Tris-SO₄, pH 9.4, 10 mM DTT)
- Spheroplasting Buffer (1.2 M sorbitol, 20 mM K-phosphate, pH 7.4)
- Zymolyase
- Homogenization Buffer (0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA)
- Differential centrifugation rotors and tubes
- Dounce homogenizer

Procedure:

- Grow yeast cells to the late logarithmic phase in appropriate media.
- Harvest cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet with sterile water.
- Resuspend the cells in DTT Buffer and incubate for 15 minutes at 30°C to soften the cell wall.
- Pellet the cells and resuspend in Spheroplasting Buffer.
- Add zymolyase and incubate at 30°C with gentle shaking until spheroplast formation is complete (monitor by osmotic lysis in water).
- Pellet the spheroplasts gently at 1,500 x g for 5 minutes.
- Resuspend the spheroplast pellet in ice-cold Homogenization Buffer.
- Lyse the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).
- Perform a low-speed centrifugation at 1,500 x g for 5 minutes to pellet nuclei and cell debris.
- Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.

- Resuspend the mitochondrial pellet in a suitable buffer for downstream applications.

Protocol 2: Affinity Purification of His-tagged MIM1 Complex

This protocol details the purification of the **MIM1** complex using a C-terminally His-tagged **Mim1** protein.

Materials:

- Isolated yeast mitochondria expressing **Mim1**-His
- Lysis Buffer (1% digitonin, 50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail)
- Ni-NTA agarose beads
- Wash Buffer (50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 20 mM imidazole)
- Elution Buffer (50 mM NaCl, 20 mM Tris-HCl pH 7.4, 10% glycerol, 250 mM imidazole)

Procedure:

- Resuspend the isolated mitochondria in Lysis Buffer and incubate on ice for 30 minutes with gentle agitation to solubilize membrane proteins.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Incubate the supernatant with pre-equilibrated Ni-NTA agarose beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
- Elute the bound protein complexes with Elution Buffer.
- Analyze the eluate by SDS-PAGE and immunoblotting, or by Blue Native PAGE for analysis of intact complexes.

Protocol 3: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to separate intact protein complexes from the mitochondrial lysate or purified fractions.

Materials:

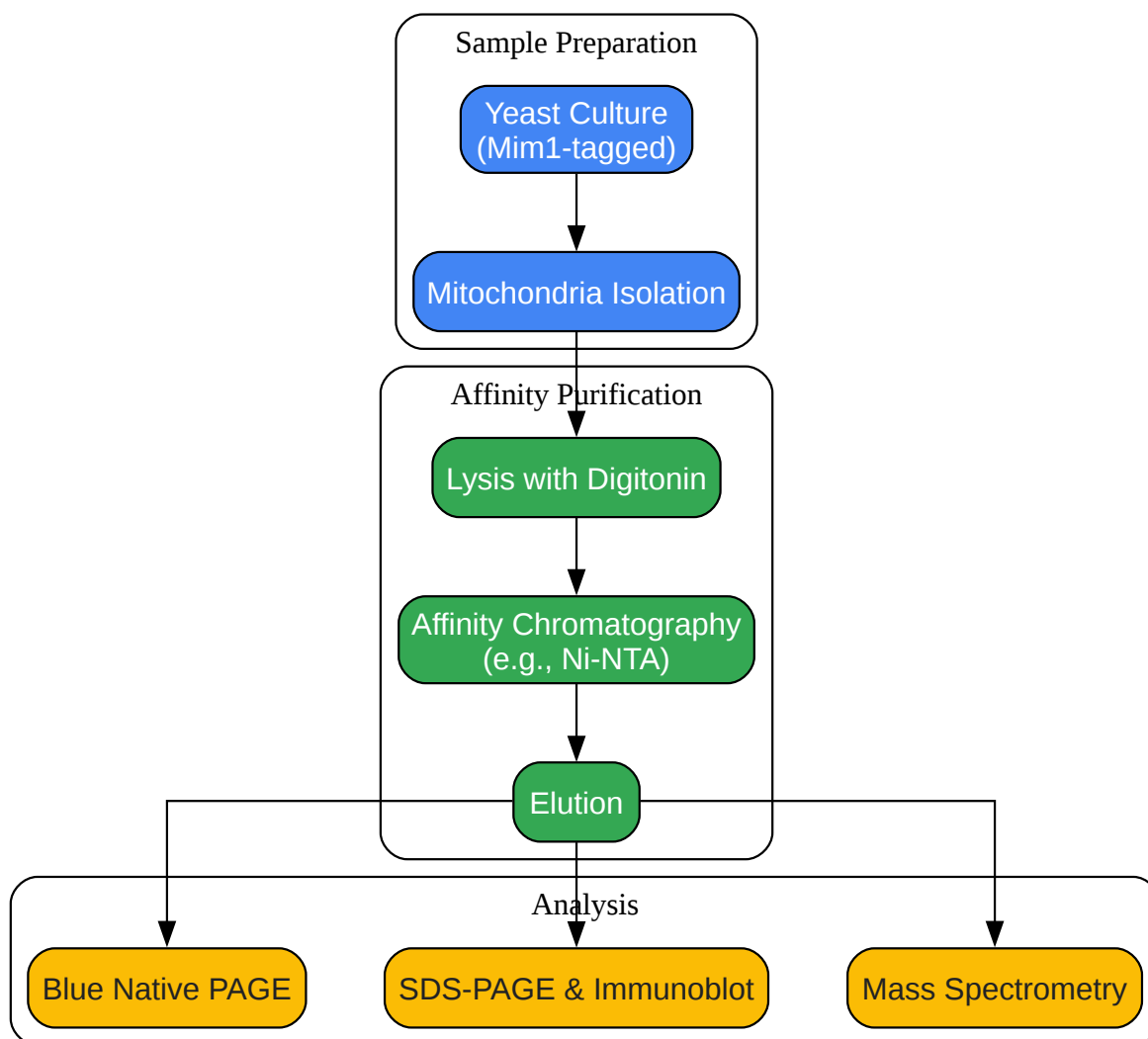
- Mitochondrial protein sample
- NativePAGE™ Sample Buffer (4X)
- 1% Digitonin
- NativePAGE™ G-250 Sample Additive
- NativePAGE™ Novex® 3-12% Bis-Tris Gel
- NativePAGE™ Running Buffer
- NativePAGE™ Cathode Buffer Additive

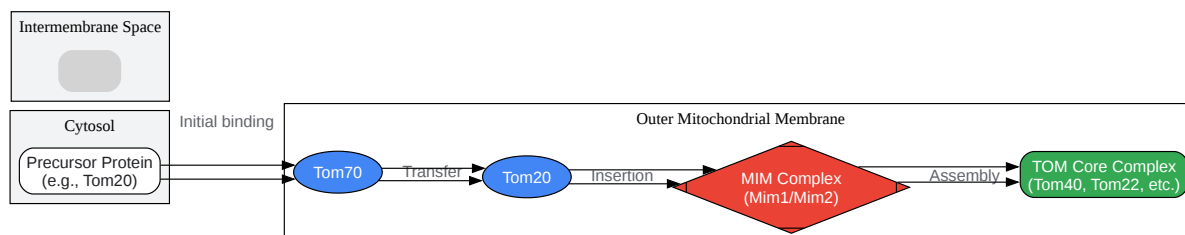
Procedure:

- To 50 µg of mitochondrial protein, add NativePAGE™ Sample Buffer to a final concentration of 1X.
- Add digitonin to a final concentration of 1%.
- Incubate on ice for 15 minutes.
- Centrifuge at 20,000 x g for 30 minutes at 4°C.
- Transfer the supernatant to a new tube and add NativePAGE™ G-250 Sample Additive.
- Assemble the electrophoresis apparatus with the NativePAGE™ gel.
- Load the samples and run the gel according to the manufacturer's instructions.

- After electrophoresis, the gel can be used for Coomassie staining, or the proteins can be transferred to a PVDF membrane for immunoblotting.

Visualizations





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